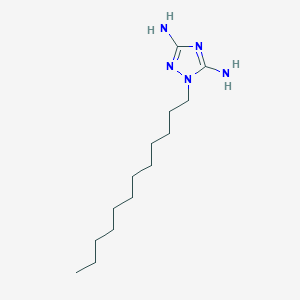

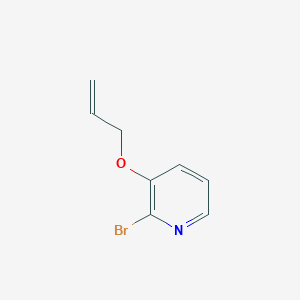

![molecular formula C23H26N2O4 B3032271 Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1354448-63-7](/img/structure/B3032271.png)

Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Vue d'ensemble

Description

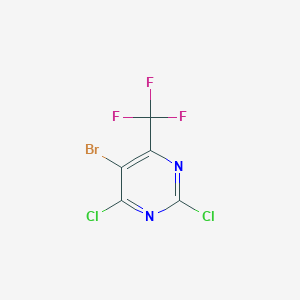

The compound is a spirocyclic derivative, which is a class of compounds known for their unique structures that include two or more rings that share a single atom. The specific compound mentioned features a benzyl group attached to a spirocyclic core that includes both oxygen and nitrogen atoms within its rings. This structural motif is often explored for various biological activities, including anticonvulsant properties as suggested by the related compounds studied in the provided papers .

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves the condensation of diesters with amines. For instance, the synthesis of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane dicarboxylic acids was achieved through the reaction of the corresponding diethyl esters with benzylamine . Similarly, the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a related compound, was performed using a general procedure for spirocyclic 3-oxotetrahydrofurans, which could be further reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often elucidated using spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the conformation of the rings and the overall three-dimensional arrangement of the atoms. For example, the related 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione was found to crystallize in a triclinic space group with an envelope conformation of the cyclopentane ring . The molecular structure of the compound would likely exhibit similar complexity and could be studied using these methods.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, depending on their functional groups and the reactivity of the spirocyclic core. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, for example, resulted in a mixture of isomeric condensation products . This indicates that the compound may also participate in condensation reactions, potentially leading to a variety of products depending on the reaction conditions and the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds, such as lipophilicity, can be estimated by calculating log P values. These properties are influenced by the presence of substituents on the spirocyclic core, as demonstrated by the correlation of absorption frequencies with the Hammett equation in the study of related spirohydantoins . The compound , with its specific substituents, would likely exhibit unique physical and chemical properties that could be predicted and compared to known compounds using similar methods.

Applications De Recherche Scientifique

Supramolecular Chemistry and Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to the compound of interest, are significant in supramolecular chemistry due to their self-assembly behavior. They form one-dimensional nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their versatile nature allows for applications ranging from nanotechnology and polymer processing to biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Polymerization Catalyst

Half-metallocene benzylidene complexes of tantalum, with auxiliary ligands like o-xylylene, exhibit control over the stereochemistry of the benzylidene moiety. This feature catalyzes the ring-opening metathesis polymerization of norbornene, yielding polymers with specific cis- or trans-C=C bonds, determined by the auxiliary ligand used (Mashima, 2005).

Antituberculosis Activity

Organotin complexes, which may include structures similar to the compound of interest, exhibit significant antituberculosis activity. Their effectiveness is influenced by factors like the nature of the ligand environment and the organic groups attached to the tin. Triorganotin(IV) complexes, in particular, demonstrate superior antituberculosis activity, potentially due to their higher toxicity profile (Iqbal, Ali, & Shahzadi, 2015).

Lignin Model Studies

Research into the acidolysis of lignin model compounds, structurally related to the compound , highlights the diverse reaction mechanisms and pathways involved. The studies offer insights into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, crucial for understanding lignin breakdown and utilization (Yokoyama, 2015).

Mécanisme D'action

Target of Action

The primary targets of Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate are currently unknown . This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and any resulting changes are subjects of ongoing research .

Result of Action

Propriétés

IUPAC Name |

benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-17-8-9-20(14-18(17)2)25-16-23(29-22(25)27)10-12-24(13-11-23)21(26)28-15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWVVLGGLNBQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC3(CCN(CC3)C(=O)OCC4=CC=CC=C4)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113962 | |

| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |

CAS RN |

1354448-63-7 | |

| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354448-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-(3,4-dimethylphenyl)-2-oxo-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

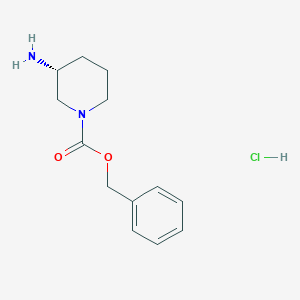

![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)

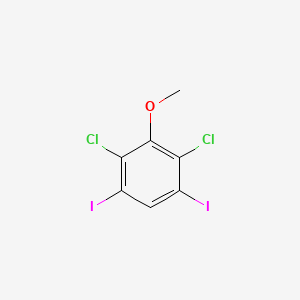

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

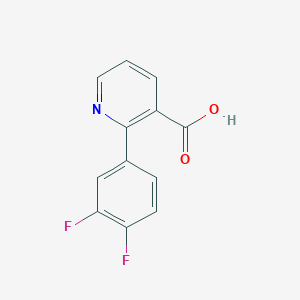

![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)

![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)